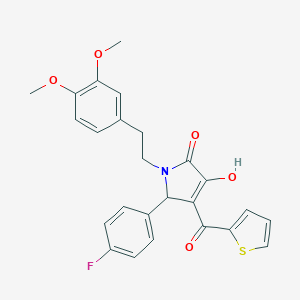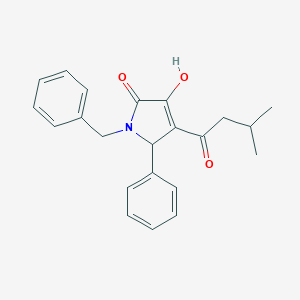
5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one, also known as FL-41, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of flavonoids and is a derivative of the natural compound, flavone.
作用機序
The exact mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one is not fully understood, but it is believed to act on multiple pathways in the body. 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It also acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one has been shown to have a protective effect on the liver and may be useful in the treatment of liver disease.
実験室実験の利点と制限
One advantage of using 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one in lab experiments is its relatively low toxicity. It has been found to have a high therapeutic index, meaning that it has a wide safety margin and is unlikely to cause harmful side effects at therapeutic doses. However, one limitation of using 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one has been shown to have neuroprotective effects and may be useful in slowing the progression of these diseases. Another area of interest is its potential use in the treatment of liver disease. 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one has been shown to have a protective effect on the liver and may be useful in preventing or treating liver damage. Finally, further research is needed to fully understand the mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one and to identify other potential therapeutic applications.
合成法
5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-fluorophenylboronic acid with 2-hydroxybenzaldehyde to form 2-(2-fluorophenyl)-2,3-dihydrobenzofuran-3-ol. This intermediate is then reacted with phenyl isocyanate to form the final product, 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one.
科学的研究の応用
5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and analgesic properties. 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C17H11FO4 |
|---|---|
分子量 |
298.26 g/mol |
IUPAC名 |
(4Z)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]oxolane-2,3-dione |
InChI |
InChI=1S/C17H11FO4/c18-12-9-5-4-8-11(12)16-13(15(20)17(21)22-16)14(19)10-6-2-1-3-7-10/h1-9,16,19H/b14-13+ |
InChIキー |
RCQQRPYOUWLPJW-BUHFOSPRSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C/2\C(OC(=O)C2=O)C3=CC=CC=C3F)/O |
SMILES |
C1=CC=C(C=C1)C(=C2C(OC(=O)C2=O)C3=CC=CC=C3F)O |
正規SMILES |
C1=CC=C(C=C1)C(=C2C(OC(=O)C2=O)C3=CC=CC=C3F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282369.png)


![(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one](/img/structure/B282373.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282375.png)
![4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282376.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282377.png)


![4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282386.png)
![4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282387.png)
![4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282388.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282391.png)